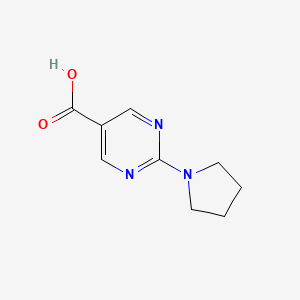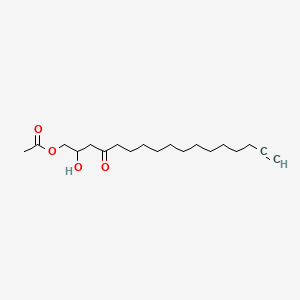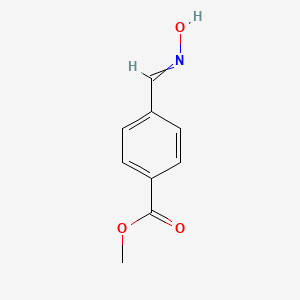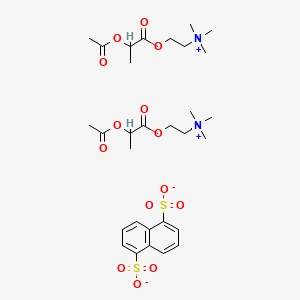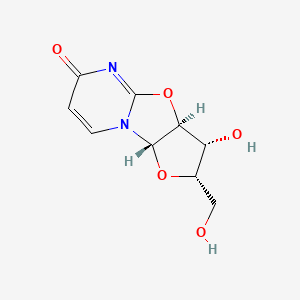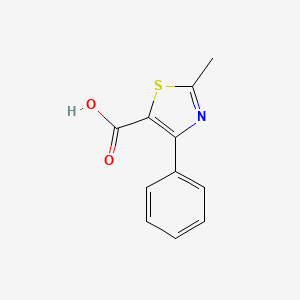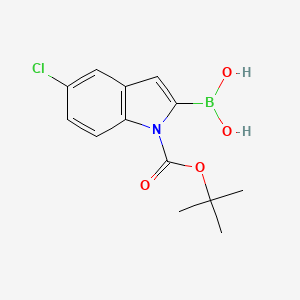
1-Boc-5-chloro-1h-indole-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Boc-5-chloro-1H-indole-2-boronic acid involves the reaction of an appropriate chloroindole compound with a boronic acid reagent. Common methods include Suzuki-Miyaura cross-coupling reactions or copper-catalyzed trifluoromethylation. Researchers have also used it in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound (like 1-Boc-5-chloro-1h-indole-2-boronic acid) and a halide with a palladium catalyst .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a halide in the presence of a palladium catalyst. The reaction conditions are mild and tolerant of many functional groups .
- Results or Outcomes: This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Copper-Catalyzed Trifluoromethylation
- Summary of Application: Copper-catalyzed trifluoromethylation is a reaction that introduces a trifluoromethyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a copper catalyst and a source of trifluoromethyl groups .
- Results or Outcomes: The outcome of this reaction is the introduction of a trifluoromethyl group into the organic compound, which can significantly alter the compound’s properties .
Palladium-Catalyzed Benzylation
- Summary of Application: Palladium-catalyzed benzylation is a reaction that introduces a benzyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a palladium catalyst and a source of benzyl groups .
- Results or Outcomes: The outcome of this reaction is the introduction of a benzyl group into the organic compound, which can significantly alter the compound’s properties .
Homocoupling Reactions
- Summary of Application: Homocoupling reactions are a type of chemical reaction where two identical organic compounds are joined together. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: The specific methods of application can vary, but generally, two molecules of the boronic acid are combined under suitable conditions to form a dimer .
- Results or Outcomes: This reaction is used in organic chemistry for the formation of symmetrical biaryl compounds .
Synthesis of Hydroxyquinones
- Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a phenylidonium ylide under suitable conditions .
- Results or Outcomes: The outcome of this reaction is the formation of hydroxyquinones, which are important compounds in various fields of chemistry .
Indole Inhibitors of MMP-13
- Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of indole inhibitors of MMP-13, which are potential treatments for arthritic disease .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is used as a building block in the synthesis of the indole inhibitors .
- Results or Outcomes: The outcome of this reaction is the formation of indole inhibitors of MMP-13, which have potential therapeutic applications in the treatment of arthritic disease .
Propriétés
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBMFEBTZKYPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400743 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-1h-indole-2-boronic acid | |
CAS RN |
475102-12-6 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

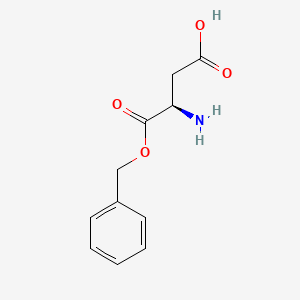

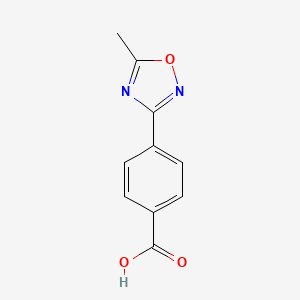



![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

